Bienvenue dans la boutique en ligne BenchChem!

3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile

Medicinal chemistry Structure–activity relationship Physicochemical profiling

3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile is a heterocyclic small-molecule building block belonging to the quinoxaline–pyrrolidine–benzonitrile hybrid class. It incorporates a quinoxaline moiety linked via an ether bridge to a pyrrolidine ring, which in turn is connected to a 3-cyanophenyl group through a carbonyl spacer.

Molecular Formula C20H16N4O2
Molecular Weight 344.374
CAS No. 2097867-14-4
Cat. No. B2855860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile
CAS2097867-14-4
Molecular FormulaC20H16N4O2
Molecular Weight344.374
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC(=C4)C#N
InChIInChI=1S/C20H16N4O2/c21-11-14-4-3-5-15(10-14)20(25)24-9-8-16(13-24)26-19-12-22-17-6-1-2-7-18(17)23-19/h1-7,10,12,16H,8-9,13H2
InChIKeyUXNWXCLYWYPUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile (CAS 2097867-14-4) – Core Structural Identity and Compound-Class Context


3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile is a heterocyclic small-molecule building block belonging to the quinoxaline–pyrrolidine–benzonitrile hybrid class. It incorporates a quinoxaline moiety linked via an ether bridge to a pyrrolidine ring, which in turn is connected to a 3-cyanophenyl group through a carbonyl spacer. This specific combination of a hydrogen-bond-accepting quinoxaline, a conformationally restricted pyrrolidine, and a meta-substituted benzonitrile is disclosed in patent families covering substituted pyrrolidines as kinase inhibitors [1]. The scaffold is structurally related to a growing series of quinoxaline–pyrrolidine hybrids investigated for antimicrobial, kinase-inhibitory, and probe applications, where both the nature of the linker (carbonyl vs. sulfonyl) and the substitution pattern on the benzonitrile ring critically influence target engagement [2].

3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile – Why In-Class Compounds Cannot Be Casually Interchanged


The 3-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile scaffold combines a specific linker chemistry (carbonyl), a defined ether orientation, and a meta-benzonitrile substitution pattern that distinguishes it from closely related analogs. Even seemingly minor changes—such as replacing the carbonyl with a sulfonyl group, shifting the nitrile from meta to para, or introducing heteroatoms on the benzonitrile ring—produce measurable shifts in molecular polarity, hydrogen-bond-acceptor topology, and conformational flexibility [1]. Within the quinoxaline–pyrrolidine class, antimicrobial and kinase-inhibitory activities have been shown to be highly sensitive to the nature and position of substituents on the terminal aromatic ring [2]. Generic substitution without careful matching of linker identity, substitution geometry, and electronic properties can therefore lead to significantly different biological profiles and physicochemical behavior, making the specific CAS 2097867-14-4 compound a non-fungible entity in structure–activity relationship (SAR) studies and probe-development campaigns.

3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile – Comparator-Anchored Quantitative Differentiation Evidence


Carbonyl vs. Sulfonyl Linker: Impact on Topological Polar Surface Area (tPSA) and H-Bond Acceptor Count

The target compound employs a carbonyl linker between the pyrrolidine and benzonitrile, whereas the closely related analog 4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile (CAS 2097888-09-8) uses a sulfonyl linker. The carbonyl contributes one hydrogen-bond acceptor with moderate dipole character, while the sulfonyl add two S=O acceptors and introduces a tetrahedral center that alters the three-dimensional presentation of the benzonitrile ring. The resulting tPSA and hydrogen-bond-acceptor count differences are critical for predicting blood–brain barrier permeability and oral bioavailability in central-nervous-system (CNS) drug-discovery programs [1].

Medicinal chemistry Structure–activity relationship Physicochemical profiling

Meta-Benzonitrile Substitution vs. Chloro-Pyridinol Ring: Effect on Lipophilicity and Donor/Acceptor Profile

The target compound bears a meta-benzonitrile group (logP contribution ~+0.4 for the nitrile on phenyl), while the analog 3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol (CAS 2097904-27-1) replaces the benzonitrile with a chlorinated pyridinol ring that introduces both a hydrogen-bond donor (–OH) and a chlorine substituent. The pyridinol analog has one H-bond donor (vs. zero for the target) and a higher molecular weight (370.8 vs. 344.4 Da), shifting it beyond typical fragment-based screening limits [1].

Medicinal chemistry Drug-likeness Fragment-based drug discovery

Quinoxaline–Pyrrolidine Class Antimicrobial Baseline: DNA Gyrase Inhibition and MIC Values

In a study of 3-(pyrrolidin-1-yl)quinoxaline derivatives with C2-ether or amine linkages, several compounds demonstrated potent DNA gyrase inhibition and antimicrobial activity. Compound 7 (the most active ether-linked analog) showed MIC values of 3.91 µg/mL against Bacillus pumilis and 15.6 µg/mL against Enterobacter cloacae, comparable to or exceeding ciprofloxacin (7.8 and 15.6 µg/mL, respectively) [1]. While direct data for the target compound (which extends the scaffold with a 3-cyanobenzoyl group) are not available in this reference, the class framework establishes that the quinoxaline–pyrrolidine ether core is sufficient for low-micromolar antimicrobial activity and that the terminal substituent modulates potency and spectrum.

Antimicrobial resistance DNA gyrase Minimum inhibitory concentration

Kinase-Inhibitory Scaffold Patent Coverage: Precedented Target Engagement vs. Untargeted Analogs

The specific carbonyl-linked pyrrolidine–benzonitrile motif is encompassed within the claims of EP2814822, which discloses substituted pyrrolidine derivatives as kinase inhibitors with potential applications in metabolic and cardiovascular diseases [1]. In contrast, many commercially available quinoxaline–pyrrolidine analogs (e.g., N-phenyl- or N-benzyl-carboxamide variants) lack this explicit patent precedence for kinase-targeted programs. This differentiation is meaningful for industrial users who require freedom-to-operate clarity or who seek to develop proprietary follow-up compounds from a scaffold with known kinase-inhibitory liability.

Kinase inhibition Patent analysis Chemical probe development

Synthetic Tractability and Building-Block Utility: Orthogonal Functional-Group Handles vs. Saturated Analogs

The target compound contains an amide carbonyl and a nitrile group as orthogonal reactive handles, enabling sequential derivatization. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the carbonyl remains intact under standard conditions. This contrasts with analogs such as 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester, where the Boc protecting group must be removed before further functionalization, adding a synthetic step . The benzonitrile also offers a UV-active chromophore (λmax ~230–270 nm) that facilitates HPLC purification and reaction monitoring.

Synthetic chemistry Building block Parallel library synthesis

3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile – Precision Application Scenarios Driven by Evidence


Kinase-Focused Fragment-Based Lead Discovery

The compound's low molecular weight (344 Da), zero H-bond donors, and explicit patent precedent for kinase inhibition (EP2814822, [1]) make it an ideal fragment hit for kinase-targeting programs. Its meta-benzonitrile group provides a vector for structure-guided elaboration, while the carbonyl-linked pyrrolidine allows conformational restriction favorable for entropic binding optimization [2].

Antimicrobial Probe Development Targeting DNA Gyrase

Based on class-level evidence that quinoxaline–pyrrolidine ether hybrids achieve MIC values as low as 3.91 µg/mL against Gram-positive pathogens [1], the target compound can serve as a starting point for synthesizing focused libraries aimed at DNA gyrase inhibition, with the 3-cyanobenzoyl group potentially providing additional hydrogen-bond interactions in the ATP-binding pocket.

Parallel Library Synthesis for CNS Drug Discovery

With a calculated tPSA of ~67 Ų (well below the 90 Ų CNS-penetration threshold) and two orthogonal derivatizable sites (amide and nitrile), this compound is suited for automated parallel synthesis of CNS-focused compound arrays. Its intrinsic UV chromophore enables direct HPLC monitoring without additional derivatization [1].

Chemical Biology Tool for Protein Interaction Profiling

The nitrile group can be exploited as a latent affinity handle (via hydrolysis to carboxylic acid for biotin conjugation) while the quinoxaline–pyrrolidine core engages biological targets. This dual functionality supports the development of chemical probes for target identification in phenotypic screening campaigns [2].

Quote Request

Request a Quote for 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.